Cas no 10132-28-2 (N-butylpyrimidin-2-amine)

N-butylpyrimidin-2-amine structure
N-butylpyrimidin-2-amine structure
Product Name:N-butylpyrimidin-2-amine
CAS No:10132-28-2
MF:C8H13N3
MW:151.208921194077
CID:1128707
PubChem ID:4357527
Update Time:2025-04-20

N-butylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-butylpyrimidin-2-amine
    • 2-(butylamino)pyrimidine
    • AC1N9ABI
    • 2-butylaminopyrimidine
    • CTK0G8297
    • 2-Pyrimidinamine, N-butyl-
    • N-butyl-2-pyrimidinamine
    • butyl-pyrimidin-2-yl-amine
    • Butyl-pyrimidin-2-yl-amin
    • 2-Butylamino-pyrimidin
    • SureCN6490227
    • CHEMBL1649896
    • SCHEMBL6490227
    • pyrimidine, 2-n-butylamino-
    • 10132-28-2
    • DTXSID20402320
    • AKOS008922837
    • Inchi: 1S/C8H13N3/c1-2-3-5-9-8-10-6-4-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11)
    • InChI Key: HSSUQMDTTMMOGQ-UHFFFAOYSA-N
    • SMILES: N(C1N=CC=CN=1)CCCC

Computed Properties

  • Exact Mass: 151.11109
  • Monoisotopic Mass: 151.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 37.81
  • LogP: 1.11050
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